molecular formula C23H30O3 B1364184 4-(Hexyloxy)phenyl 4-Butylbenzoate CAS No. 38454-28-3

4-(Hexyloxy)phenyl 4-Butylbenzoate

Cat. No.: B1364184
CAS No.: 38454-28-3
M. Wt: 354.5 g/mol
InChI Key: QZYDWVAYBOXUCW-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-Butylbenzoate is an organic compound with the molecular formula C23H30O3 and a molecular weight of 354.49 g/mol.

Preparation Methods

The synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate typically involves the esterification of 4-Butylbenzoic acid with 4-(Hexyloxy)phenol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Hexyloxy)phenyl 4-Butylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the alkoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-Butylbenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of liquid crystal materials.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-Butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting various cellular processes . It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

4-(Hexyloxy)phenyl 4-Butylbenzoate can be compared with similar compounds such as:

    4-Pentyl-4’-cyanobiphenyl (CB5): Both compounds are used in the synthesis of liquid crystal materials, but they differ in their chemical structure and properties.

    4-(Hexyloxy)phenyl 4-Pentylbenzoate: This compound has a similar structure but with a different alkyl chain length, which can affect its physical and chemical properties.

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(4-hexoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDWVAYBOXUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068104
Record name Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38454-28-3
Record name Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38454-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038454283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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